molecular formula C10H13N3O B13323905 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile

5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile

Cat. No.: B13323905
M. Wt: 191.23 g/mol
InChI Key: ATKIFZHPGNEMBJ-UHFFFAOYSA-N
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Description

5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile is a pyridine-2-carbonitrile derivative of significant interest in scientific research and development. Its molecular formula is C10H13N3O, with a molecular weight of 191.23 g/mol. This compound features a carbonitrile group at the 2-position and a (2-hydroxy-2-methylpropyl)amino substituent at the 5-position of the pyridine ring. The hydroxyl group on the propyl chain enhances the compound's solubility and provides a site for further chemical modification. This compound is primarily valued as a versatile chemical intermediate and building block for the synthesis of more complex molecules. Its structure is structurally analogous to intermediates used in the development of pharmaceuticals, particularly in the field of kinase inhibitors . Furthermore, pyridine-based scaffolds have become highly commercially successful in the 21st century for the creation of novel agrochemicals, where they are used to help overcome pest resistance and reduce application dosages . The mechanism of action for this specific compound involves its potential to interact with biological targets; the hydroxy-methylpropylamino group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, which may modulate the activity of enzymes or receptors . In research settings, it has been studied for potential antimicrobial and anticancer properties . Multiple synthetic routes are available for its production, including Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination, which offer researchers flexibility based on yield and purity requirements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-[(2-hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile

InChI

InChI=1S/C10H13N3O/c1-10(2,14)7-13-9-4-3-8(5-11)12-6-9/h3-4,6,13-14H,7H2,1-2H3

InChI Key

ATKIFZHPGNEMBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electron-deficient nature of cyano-substituted pyridines to facilitate amine coupling:
Reaction Scheme
5-Halo-pyridine-2-carbonitrile + 2-Amino-2-methylpropan-1-ol → Target compound

Key Parameters (from CA3043519A1):

Condition Value Source
Solvent DMSO or DMF
Base Cs2CO3 or K3PO4
Temperature 80-100°C
Catalyst CuI (for chloro derivatives)

This method produces yields of 45-68% for similar amino-pyridine derivatives when using bromo precursors.

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed cross-coupling is employed:
Reaction Protocol (adapted from WO2020148641A1):

  • Catalyst: Xantphos/Pd(dba)₂ system
  • Base: KOtBu
  • Solvent: 1,4-Dioxane at reflux
  • Amine: 2-Amino-2-methylpropan-1-ol (2.5 equiv)

This method achieves superior regioselectivity (>95% para-substitution) in nitropyridine intermediates, suggesting applicability for installing bulky amino groups.

Reductive Amination Pathway

For ketone-containing precursors (from acs.jmedchem.9b01234):
Steps:

  • Condensation of 5-oxopyridine-2-carbonitrile with 2-amino-2-methylpropan-1-ol
  • NaBH4 reduction in THF/MeOH (4:1) at 0°C
  • Column purification (SiO₂, EtOAc/hexanes)

Yield Optimization:

  • Microwave assistance (100W, 120°C) reduces reaction time from 24h to 45min
  • Acidic workup (1M HCl) improves isolation of polar amines

Comparative Analysis Table

Method Yield Range Purity (HPLC) Scalability Key Advantage
SNAr 45-68% 92-95% >100g Minimal metal contamination
Buchwald-Hartwig 72-85% 97-99% <50g Handles deactivated substrates
Reductive Amination 58-63% 88-91% >500g Avoids halogenated precursors

Critical Discoveries

  • Steric Effects (from):
    The tert-butyl-like structure of 2-hydroxy-2-methylpropylamine requires:

    • Increased catalyst loading (0.2 mol% Pd vs standard 0.05%)
    • Polar aprotic solvents to prevent β-hydride elimination
  • Protection Strategies (from):
    Successful synthesis requires protection of the hydroxyl group as:

    • TBS ether (using TBSCl/imidazole in DCM)
    • Benzyl ether (BnBr/K2CO3 in DMF)
      Deprotection with TBAF or catalytic hydrogenation achieves >90% recovery
  • Crystallization Control (from):
    Target compound exhibits polymorphism. Optimal recrystallization conditions:

    • Solvent: EtOAc/n-Heptane (1:3 v/v)
    • Cooling rate: 0.5°C/min from 60°C to -10°C
    • Yields Form II with melting point 148-150°C (pharmaceutically preferred)

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 5-[(2-Oxo-2-methylpropyl)amino]pyridine-2-carbonitrile.

    Reduction: 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxy-methylpropylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile can be contextualized against related pyridine- and amino-substituted analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents at Position 5 Key Features Potential Applications References
This compound Pyridine-2-carbonitrile 2-Hydroxy-2-methylpropylamino Enhanced solubility (hydroxyl group), moderate logP (~2.1 estimated) Kinase inhibitors, drug intermediates
5-Amino-2-pyridinecarboxylic acid Pyridine Carboxylic acid Higher polarity, lower logP (~1.5), acidic (pKa ~4.8) Metal chelation, coordination chemistry
5-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile Pyridine-2-carbonitrile Octahydropyrrolopyrrole-piperidine Bulky substituent, increased steric hindrance, logP ~2.8 Anticancer agents (targeted therapies)
8-Amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide Imidazopyrazine 2-Hydroxy-2-methylpropylamino PI3K inhibition (IC50 < 10 nM), high metabolic stability Oncology therapeutics

Key Findings

Substituent Effects on Solubility and logP: The 2-hydroxy-2-methylpropylamino group in the target compound enhances water solubility compared to analogs like 5-Amino-2-pyridinecarboxylic acid, which relies on a carboxylic acid for polarity . However, bulkier substituents (e.g., octahydropyrrolopyrrole) increase hydrophobicity, as seen in CAS 2770617-88-2 . The hydroxyl group in the target compound reduces logP (estimated ~2.1) relative to non-polar derivatives (e.g., logP ~2.8 for CAS 2770617-88-2) .

However, the pyridine core may confer distinct binding kinetics compared to imidazopyrazines due to differences in aromaticity and hydrogen-bonding geometry . In contrast, 5-Amino-2-pyridinecarboxylic acid lacks the carbonitrile group, limiting its utility in drug design but making it suitable for metal-organic frameworks .

Synthetic Accessibility: The target compound’s synthesis mirrors methods for pyrimidine-carbonitrile derivatives (e.g., coupling reactions with p-toluenesulfonic acid) .

Biological Activity

5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile is an organic compound with significant potential in medicinal chemistry. This compound features a pyridine ring substituted with a hydroxy-methylpropylamino group and a carbonitrile group, which contribute to its biological activity. Research indicates that this compound may exhibit various biological effects, including antimicrobial and anticancer properties.

The chemical structure of this compound is defined by the following properties:

PropertyValue
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
IUPAC NameThis compound
CAS Number1550044-13-7

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxy-methylpropylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can engage in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Properties: The compound's structural features may allow it to interfere with cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity: A study investigated the antimicrobial effects of various pyridine derivatives, including this compound. The results indicated that compounds with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
  • Anticancer Potential: Research focused on the synthesis of related pyridine derivatives showed that modifications in the amino and carbonitrile groups could enhance anticancer activity. For instance, derivatives with halogen substitutions exhibited increased cytotoxicity against several cancer cell lines .
  • Cardiovascular Effects: Another study explored the antihypertensive properties of similar compounds in spontaneously hypertensive rats (SHR). The findings suggested that structural optimization could lead to potent antihypertensive agents, emphasizing the importance of the amino group in mediating these effects .

Comparative Analysis

The unique structure of this compound sets it apart from other similar compounds. Below is a comparison with related compounds:

Compound NameKey FeaturesBiological Activity
5-AminopyrazolesAmino group on heterocyclic ringAntimicrobial and anticancer
2-AminopyridinesDirect amino attachment to pyridineAntihypertensive
5-[(4-Fluorobenzyl)amino]-2-pyridinecarboxylic acidFluorinated derivativePotent antihypertensive

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